Sulfur Donor Efficiency in Symmetrical Disulfide Synthesis – Class-Level Benchmarking Against the Dipotassium 1,3,4-Analogue
The dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) delivers symmetrical diaryl/dialkyl disulfides in up to 98% isolated yield when reacted with aryl/alkyl halides in the presence of MOF‑199 and CuO nanoparticles [1]. Although an equivalent systematic study on the barium 1,2,4‑isomer has not been published, the barium salt is marketed and employed as a sulfur donor for the same transformation, and the higher polarisability of the Ba²⁺ centre is expected to facilitate thiolate transfer with comparable or superior efficiency . Direct head‑to‑head data are absent, so this is classified as a class‑level inference.
| Evidence Dimension | Isolated yield of symmetrical disulfides |
|---|---|
| Target Compound Data | Not explicitly quantified; expected to match class performance |
| Comparator Or Baseline | Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate): up to 98% yield |
| Quantified Difference | Not determined; class-level inference |
| Conditions | Aryl/alkyl halides, MOF‑199, CuO nanoparticles, 80–100 °C, DMF |
Why This Matters
Procurement of the barium salt is justified when a non-hygroscopic, easy-to-handle solid sulfur donor is required, provided the user accepts that yield parity with the potassium analogue is assumed but not yet independently validated.
- [1] Soleiman-Beigi, M. et al. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides. Sci. Rep. 12, 16149 (2022). https://doi.org/10.1038/s41598-022-20642-5 View Source
